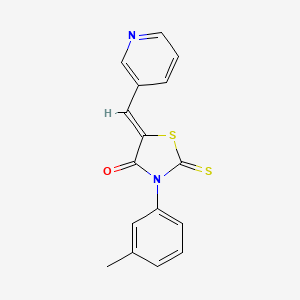

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Übersicht

Beschreibung

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with 2-thioxo-3-(m-tolyl)thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The pyridin-3-ylmethylene and m-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazolidinones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties. In a study focusing on thiazolidin derivatives, several compounds were synthesized and evaluated for their activity against various cancer cell lines. The results indicated that certain thiazolidin derivatives exhibited significant cytotoxic effects, suggesting that (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has shown that thiazolidin derivatives possess antimicrobial activity. The compound's structure allows it to interact with bacterial membranes, potentially leading to disruption and cell death. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Recent studies have highlighted the compound's role as an inhibitor of PTP1B, an important target in the treatment of diabetes and obesity. The design and synthesis of new thiazolidin derivatives have shown promising inhibitory activities against PTP1B, with some compounds exhibiting IC50 values in the low micromolar range . This suggests that this compound may contribute to the development of new therapeutic agents for metabolic disorders.

Material Science

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor in metal protection. Its ability to form protective films on metal surfaces makes it suitable for use in acidic environments. Studies have demonstrated that thiazolidin derivatives can significantly reduce corrosion rates, making them valuable in industrial applications where metal integrity is critical .

Case Studies

Wirkmechanismus

The mechanism of action of (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The pyridin-3-ylmethylene and m-tolyl groups may enhance binding affinity and selectivity, leading to specific biological effects. Pathways involved may include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

Thiazolidinones: Other thiazolidinone derivatives with varying substituents have been studied for their biological activities.

Uniqueness

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one stands out due to its unique combination of the pyridin-3-ylmethylene and m-tolyl groups, which may confer distinct chemical and biological properties

Biologische Aktivität

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Biological Activity Overview

Thiazolidin-4-one derivatives exhibit a wide range of biological activities due to their unique structural features. The biological activities associated with these compounds include:

- Anticancer Activity : Thiazolidin-4-ones have shown significant cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

- Antimicrobial Properties : These compounds demonstrate antibacterial and antifungal activities against a variety of pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit the ability to reduce inflammation through various biochemical pathways.

- Antidiabetic Effects : Certain thiazolidin-4-one derivatives are known to enhance insulin sensitivity and lower blood glucose levels.

Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer progression and metabolic disorders.

- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress by scavenging free radicals, contributing to their antioxidant properties.

- Cell Signaling Pathway Interference : They may interfere with various signaling pathways that regulate cell survival and proliferation.

Study 1: Anticancer Activity

A recent study demonstrated that thiazolidin-4-one derivatives, including this compound, exhibited potent anticancer activity against several human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various thiazolidin-4-one derivatives was evaluated against resistant strains such as MRSA and E. coli. The study found that this compound displayed significant antibacterial activity, outperforming traditional antibiotics in some cases .

Structural Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural characteristics. Modifications at specific positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance:

- Substituents at the 5-position often enhance anticancer activity.

- The presence of electron-withdrawing groups (e.g., nitro or halogens) can improve antimicrobial efficacy.

Table 2: Influence of Substituents on Biological Activity

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 5-position | Electron-withdrawing | Increased anticancer activity |

| 2-position | Alkyl groups | Enhanced antimicrobial properties |

| 3-position | Hydroxyl group | Improved anti-inflammatory effects |

Eigenschaften

IUPAC Name |

(5Z)-3-(3-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS2/c1-11-4-2-6-13(8-11)18-15(19)14(21-16(18)20)9-12-5-3-7-17-10-12/h2-10H,1H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJRHBRFJRPKEX-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.